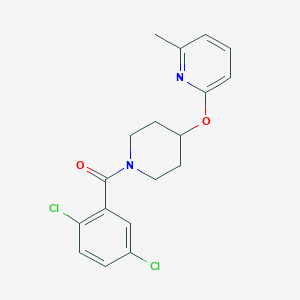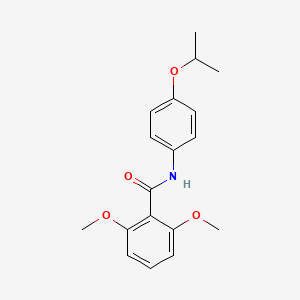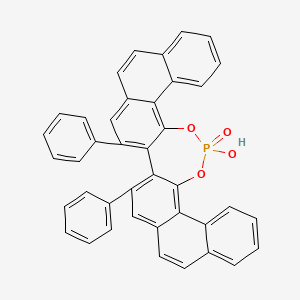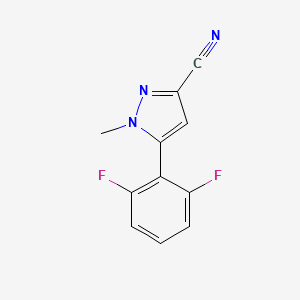
(2,5-二氯苯基)(4-((6-甲基吡啶-2-基)氧基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dichlorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound featuring a dichlorophenyl group, a piperidine ring, and a methylpyridine moiety
科学研究应用
Chemistry
In chemistry, (2,5-Dichlorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the dichlorophenyl and piperidine groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.
Attachment of the Methylpyridine Group: This step involves the reaction of the piperidine intermediate with 6-methylpyridin-2-ol under basic conditions to form the (6-methylpyridin-2-yl)oxy group.
Coupling with Dichlorophenyl Group: The final step involves coupling the (6-methylpyridin-2-yl)oxy-piperidine with a 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (2,5-Dichlorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group can engage in hydrophobic interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with biological macromolecules. The methylpyridine moiety may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2,5-Dichlorophenyl)(4-piperidinyl)methanone: Lacks the methylpyridine group, which may reduce its binding affinity and specificity.
(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone: Lacks the dichlorophenyl group, which may alter its hydrophobic interactions and overall reactivity.
Uniqueness
The presence of both the dichlorophenyl and methylpyridine groups in (2,5-Dichlorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone makes it unique. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(2,5-dichlorophenyl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-12-3-2-4-17(21-12)24-14-7-9-22(10-8-14)18(23)15-11-13(19)5-6-16(15)20/h2-6,11,14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZPMRBBPAMOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-(8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate](/img/structure/B2570520.png)
![[7-(Carboxymethyl-sulfamoyl)-9H-fluorene-2-sulfonylamino]-acetic acid](/img/structure/B2570522.png)
![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2570523.png)

![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B2570526.png)


![4-[3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,3-dimethylpyrazole](/img/structure/B2570531.png)
![N-(3-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2570533.png)
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2570535.png)
![1-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]pyrrolidine](/img/structure/B2570537.png)
![6-(3,4-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2570538.png)


